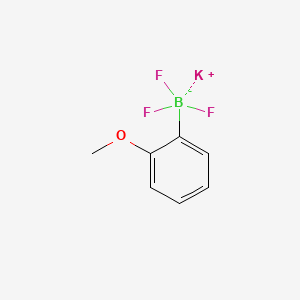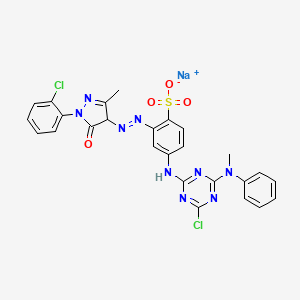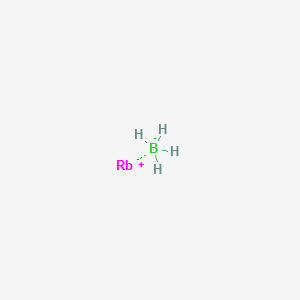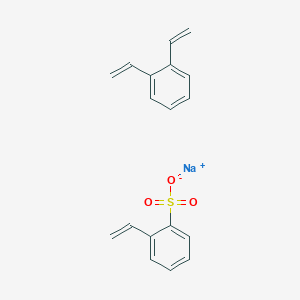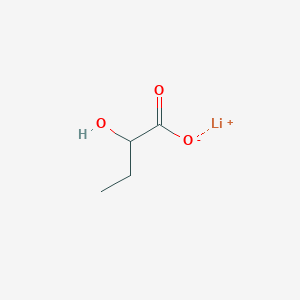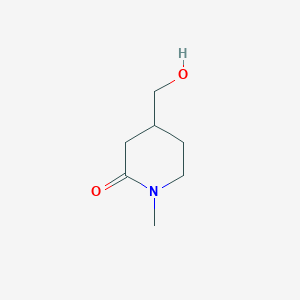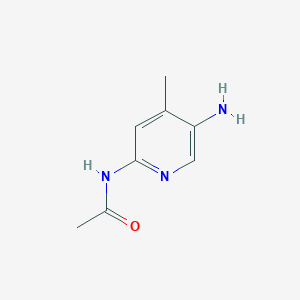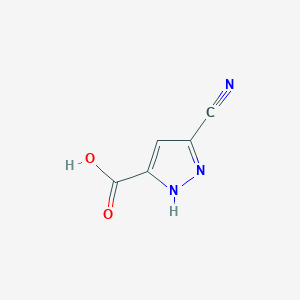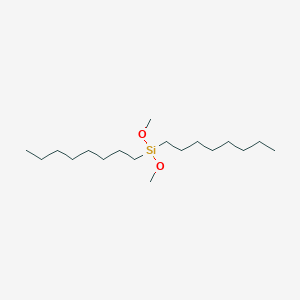![molecular formula C7H5ClN2O B1592868 5-クロロ-1H-ピロロ[2,3-b]ピリジン-4-オール CAS No. 1015610-47-5](/img/structure/B1592868.png)
5-クロロ-1H-ピロロ[2,3-b]ピリジン-4-オール
概要
説明
5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol: is a heterocyclic compound with the molecular formula C7H5ClN2O. It is a derivative of pyrrolopyridine, characterized by the presence of a chlorine atom at the 5-position and a hydroxyl group at the 4-position.
科学的研究の応用
Chemistry: 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a kinase inhibitor. It has shown promise in inhibiting specific kinases involved in cancer cell proliferation .
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in oncology. Its ability to inhibit certain kinases makes it a candidate for the development of anticancer drugs .
Industry: In the materials science industry, 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol is explored for its use in the development of novel materials with specific electronic or optical properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-2-aminopyridine with ethyl glyoxylate, followed by cyclization and subsequent hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions:
Oxidation: 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolopyridine derivatives.
作用機序
The mechanism of action of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol primarily involves the inhibition of specific kinases. These kinases are enzymes that play a crucial role in cell signaling pathways, particularly those involved in cell growth and proliferation. By inhibiting these kinases, the compound can effectively reduce the proliferation of cancer cells .
Molecular Targets and Pathways:
Kinases: The compound targets kinases such as FGFR1, FGFR2, and FGFR3.
類似化合物との比較
- 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol
- 5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-ol
- 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol
- 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine
Comparison: 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in biological assays. For instance, the presence of the hydroxyl group at the 4-position can significantly influence its hydrogen bonding interactions and overall molecular stability .
特性
IUPAC Name |
5-chloro-1,7-dihydropyrrolo[2,3-b]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-5-3-10-7-4(6(5)11)1-2-9-7/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIXDFLRBZWVDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=O)C(=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640170 | |
| Record name | 5-Chloro-1,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015610-47-5 | |
| Record name | 5-Chloro-1,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


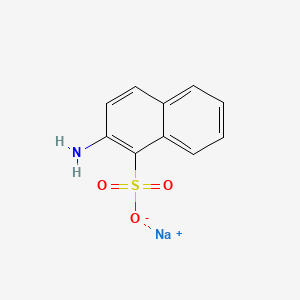
![Sodium 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B1592788.png)


